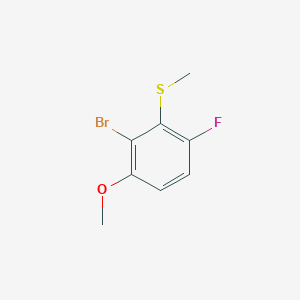

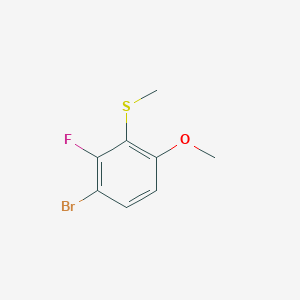

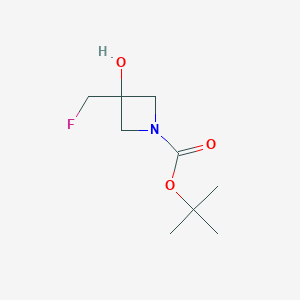

![molecular formula C8H6BrN3O2 B6304965 5-溴-1-甲基-1H-吡唑并[4,3-b]吡啶-7-羧酸 CAS No. 2090302-28-4](/img/structure/B6304965.png)

5-溴-1-甲基-1H-吡唑并[4,3-b]吡啶-7-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid” is a chemical compound that is part of the pyrazolo[3,4-b]pyridine derivatives . These derivatives have been synthesized and evaluated as TRK inhibitors, which are associated with the proliferation and differentiation of cells .

Synthesis Analysis

The synthesis of these derivatives involves a process where the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of this intermediate was protected by PMB-Cl to produce a key intermediate .Molecular Structure Analysis

The molecular structure of “5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid” is represented by the empirical formula C6H4BrN3 . The molecular weight of this compound is 198.02 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of these methods are considered in the synthesis process .Physical And Chemical Properties Analysis

The physical form of “5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid” is solid . The SMILES string representation of this compound is Brc1cnc2[nH]ncc2c1 .科学研究应用

合成和化学性质

最近的研究集中在吡唑并吡啶衍生物的合成和化学性质上。这些化合物通过多种方法合成,包括溶剂和铜离子诱导过程,展示了它们在有机化学中的多功能性。合成的化合物显示出形成具有特定性质的新型化合物的潜力,例如形成具有晶体结构和细胞毒性分析的吡啶基-吡唑-3-酮衍生物 (Huang et al., 2017)。另一项研究重点介绍了 3-溴-1-(3-氯-2-吡啶基)-1H-吡唑-5-羧酸的合成,表明其作为生产新型杀虫剂的中间体的意义 (牛文博,2011)。

抗癌和抗菌潜力

已经研究了涉及吡唑并[3,4-b]吡啶的金属有机配合物的抗癌潜力,研究结果表明它们作为细胞周期蛋白依赖性激酶 (Cdk) 抑制剂的作用,这在癌症治疗策略中可能是至关重要的 (Stepanenko et al., 2011)。此外,源自吡唑并[4,3-b]吡啶的化合物显示出良好的抗菌性能,强调了它们在对抗细菌感染方面的潜力 (Maqbool et al., 2014)。

方法学进展

该研究还深入研究了合成吡唑并[4,3-b]吡啶衍生物的方法学进展。例如,一种经过改进、经济且高效的变取代吡唑并[4,3-d]嘧啶-7-酮合成展示了更有效和可持续地创建这些化合物的进步 (Khan et al., 2005)。

作用机制

Target of Action

The primary target of 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .

Mode of Action

The compound interacts with its targets by inhibiting TRKA . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) that are associated with the proliferation, differentiation, and survival of cells .

Biochemical Pathways

The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt signal transduction pathways . These pathways are associated with cell proliferation, differentiation, and survival . Continuous activation of the intracellular kinase domain of TRK proteins can lead to cancers, including colorectal cancer, non-small cell lung cancer (NSCLC), glioblastoma, and head and neck squamous cell carcinoma .

Pharmacokinetics

The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . These properties impact the bioavailability of the compound, making it a potential candidate for further exploration .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of TRKA, which in turn inhibits the proliferation of certain cell lines . For example, it has been shown to inhibit the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

Action Environment

The action of the compound can be influenced by environmental factors. For instance, it should be noted that the compound is flammable and may have certain toxicity to humans . During handling and storage, it should be kept away from sources of ignition and high temperatures . It is also important to avoid inhalation, ingestion, or skin contact . Proper safety measures, such as wearing gloves, glasses, and protective clothing, should be taken when handling the compound .

未来方向

属性

IUPAC Name |

5-bromo-1-methylpyrazolo[4,3-b]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-12-7-4(8(13)14)2-6(9)11-5(7)3-10-12/h2-3H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMTXZYBVGPJCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)N=C(C=C2C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

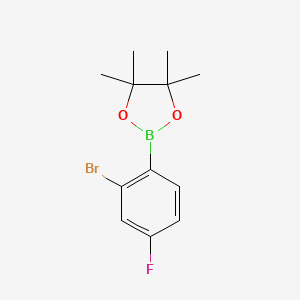

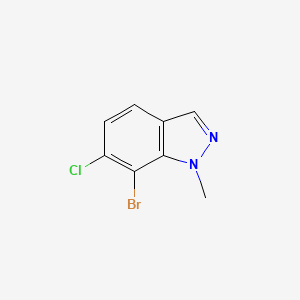

![Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6304911.png)

![(R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B6304985.png)